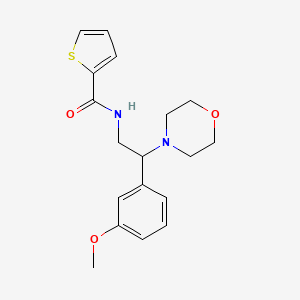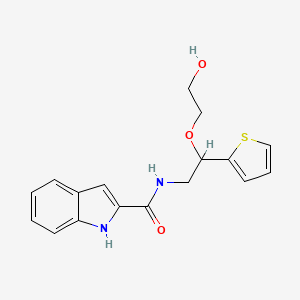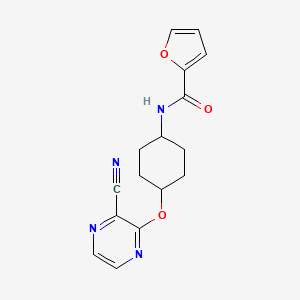
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C16H16N4O3 and its molecular weight is 312.329. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
PET Imaging of Microglia
[11C]CPPC, a PET radiotracer, is significant for targeting CSF1R, a microglia-specific marker, offering a noninvasive tool for imaging reactive microglia and their role in neuroinflammation across various neuropsychiatric disorders. Its application extends to studying the immune environment in central nervous system malignancies and monitoring immunotherapy-induced neuroinflammatory effects. This advancement is pivotal for developing neuroinflammation therapeutics, particularly those targeting CSF1R, by providing a noninvasive, repeatable patient assessment and facilitating drug target engagement measurement. The specificity of [11C]CPPC to CSF1R and its ability to demonstrate high brain uptake in neuroinflammation models, including Alzheimer's disease and demyelinating diseases, underscore its potential for human PET imaging of microglial activity and neuroinflammation. The synthesis feasibility and safety for future human studies further highlight its utility in neuroinflammation research and therapy development (Horti et al., 2019).
Novel Antiallergic Compounds
The synthesis and antiallergic activity of a series of 4-(arylamino)-2,5-dihydro-2-oxo-N-(trans-2-phenyl-cyclopropyl)furan-3-carboxamides highlight a novel class of antiallergic agents. These compounds exhibit potent antiallergic properties by inhibiting the action of serotonin, histamine, and bradykinin significantly in rat models. The development of these compounds opens new avenues for antiallergic drug research, providing a foundation for exploring furan-based compounds in allergy treatment strategies (Georgiev et al., 1987).
Energetic Material Development
Research into 3,3'-dinitroamino-4,4'-azoxyfurazan and its derivatives showcases the assembly of diverse N-O building blocks to create high-performance energetic materials. These molecules exhibit high density, moderate to good thermal stability, and excellent detonation properties, suggesting their potential as energetic materials. The innovative synthesis route and the impressive performance of these compounds, particularly in terms of density and detonation capabilities, mark a significant advancement in the field of energetic materials (Zhang & Shreeve, 2014).
Tyrosinase Inhibition and Antioxidant Activity
The ultrasound-mediated synthesis of new 4-oxoquinazolin-3(4H)-yl)furan-2-carboxamide derivatives has demonstrated potent tyrosinase inhibition and antioxidant activities. These compounds outperform the standard kojic acid in tyrosinase inhibition assays, showcasing their potential as skin-whitening agents and in treating hyperpigmentation disorders. The non-competitive inhibition mechanism and the antioxidant capabilities of these compounds provide valuable insights into the design of future dermatological therapeutics (Dige et al., 2019).
CSF1R PET Imaging for Neuroinflammation
The development of [18F]1, a PET imaging ligand for CSF1R, represents a notable advancement in neuroinflammation imaging. Its ability to exhibit higher brain uptake in neuroinflammatory models and specificity for CSF1R positions it as a promising tool for studying neuroinflammation in diseases like Alzheimer's. This radioligand's potential for specific CSF1R imaging and its minimal metabolism in the brain highlight its promise for clinical application in neuroinflammation diagnostics and therapeutic monitoring (Lee et al., 2022).
Eigenschaften
IUPAC Name |
N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c17-10-13-16(19-8-7-18-13)23-12-5-3-11(4-6-12)20-15(21)14-2-1-9-22-14/h1-2,7-9,11-12H,3-6H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVFACMWSDLTOAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1NC(=O)C2=CC=CO2)OC3=NC=CN=C3C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(4,6-Dimethoxypyrimidin-2-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2867410.png)
![3-[(4-fluorophenyl)sulfonyl]-6-methoxy-2H-chromen-2-one](/img/structure/B2867412.png)
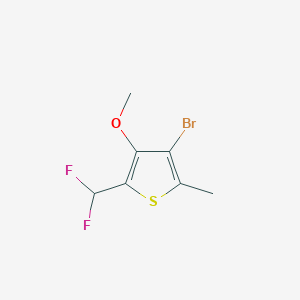
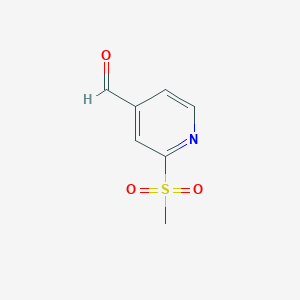
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2867417.png)
![4-(N-benzyl-N-ethylsulfamoyl)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2867419.png)
![Methyl 2-(5-formylimidazo[2,1-b][1,3]thiazol-6-yl)sulfanylbenzoate](/img/structure/B2867420.png)
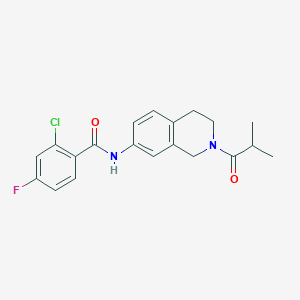
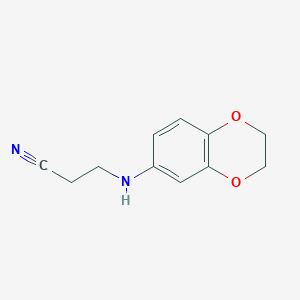
![1-benzyl-N-(3,4-dimethoxyphenyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2867423.png)
